Cyanox CY 1790

Description

Properties

IUPAC Name |

1,3,5-tris[(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N3O6/c1-22-16-31(40(7,8)9)34(46)25(4)28(22)19-43-37(49)44(20-29-23(2)17-32(41(10,11)12)35(47)26(29)5)39(51)45(38(43)50)21-30-24(3)18-33(42(13,14)15)36(48)27(30)6/h16-18,46-48H,19-21H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXJKPCGSGVSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CN2C(=O)N(C(=O)N(C2=O)CC3=C(C(=C(C=C3C)C(C)(C)C)O)C)CC4=C(C(=C(C=C4C)C(C)(C)C)O)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028008 | |

| Record name | Cyanox CY 1790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40601-76-1 | |

| Record name | Cyanox 1790 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40601-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanox CY 1790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040601761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanox CY 1790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI(4-TERT-BUTYL-2,6-DIMETHYL-3-HYDROXYBENZYL)-1,3,5-TRIAZINE-2,4,6(1H,3H,5H)-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253H13NWCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Cyanox CY 1790?

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation.[1][2] Its primary function is to ensure the long-term stability of plastics and elastomers by neutralizing free radicals that initiate degradation processes, thereby preserving the material's physical and chemical properties.[3][4] This guide provides a comprehensive overview of its chemical structure, key properties, and applications, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development and materials science.

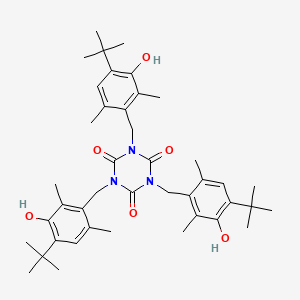

Chemical Structure and Identification

Cyanox CY 1790 is chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[1] It is a complex molecule characterized by three substituted phenolic groups attached to a central triazine ring, which contributes to its high molecular weight and low volatility.[5][6]

Chemical Identifiers:

Physicochemical and Performance Data

Cyanox CY 1790 is a free-flowing white powder valued for its minimal color contribution and low volatility.[5][6] Its high thermal stability makes it suitable for high-temperature processing of polymers.[1] Key performance benefits include excellent resistance to extraction and discoloration, and superior polymer stabilization.[5]

| Property | Value | Reference |

| Appearance | White powder | [5][7] |

| Melting Point | 159.0 - 163.0 °C | [6][7] |

| Loss on Drying | ≤ 0.5% | [5][6] |

| Toluene Insolubles | ≤ 0.05% | [5][6] |

| Transmittance @ 425 nm | > 95% | [7] |

| Transmittance @ 500 nm | > 97% | [7] |

Regulatory Status: Cyanox CY 1790 is sanctioned by the FDA for use as an antioxidant in olefin polymers (not to exceed 0.1%), polystyrene, and rubber-modified polystyrene intended for food contact applications.[5][6][7]

Antioxidant Mechanism

As a sterically hindered phenolic antioxidant, Cyanox CY 1790 functions as a free radical scavenger.[3][4] The hydroxyl groups on the phenol (B47542) rings donate hydrogen atoms to reactive radicals (R•, ROO•), neutralizing them and terminating the auto-oxidation chain reaction that leads to polymer degradation. The bulky tert-butyl and methyl groups surrounding the hydroxyl group enhance its stability and reduce its volatility.

Caption: Antioxidant mechanism of Cyanox CY 1790 as a free radical scavenger.

Experimental Protocols

The following section details an experimental protocol for the extraction and quantification of Cyanox CY 1790 from wastewater, followed by its application to a polypropylene (B1209903) (PP) matrix to evaluate its effect on thermal stability. This methodology is adapted from a study on the valorization of petrochemical wastewater.[8]

This protocol utilizes Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the recovery and analysis of Cyanox CY 1790.

Materials and Reagents:

-

Wastewater sample containing Cyanox CY 1790

-

Solid-Phase Extraction (SPE) cartridges

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (ACN, HPLC grade)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Cyanox CY 1790 standard

-

0.45 µm nylon filters

Procedure:

-

Sample Preparation: Filter wastewater samples to remove suspended solids.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by deionized water.

-

Sample Loading: Load the pre-treated wastewater sample onto the SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained Cyanox CY 1790 from the cartridge using an appropriate solvent like methanol or acetonitrile.

-

HPLC-MS Analysis:

-

Filter the eluate through a 0.45 µm nylon filter.

-

Inject the filtered sample into an HPLC-MS system.

-

Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water) to achieve separation.

-

Quantify Cyanox CY 1790 by comparing the peak area with a calibration curve prepared from known concentrations of the standard.

-

Quantitative Results from a Representative Study: [8]

| Parameter | Result |

| Recovery Rate | ≥ 95% |

| Inter-day Precision (RSD) | < 3.78% |

| Intra-day Precision (RSD) | < 4.1% |

| Correlation Coefficient (R²) | > 0.99995 |

This protocol describes how to incorporate the recovered Cyanox CY 1790 into a polypropylene matrix and analyze its thermal stability using Thermogravimetric Analysis (TGA).

Materials:

-

Polypropylene (PP) resin

-

Recovered Cyanox CY 1790

-

Extruder

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Compounding: Blend the PP resin with a specified concentration of the recovered Cyanox CY 1790 (e.g., 0.05-0.1% by weight).

-

Extrusion: Melt-process the blend using an extruder to ensure homogeneous distribution of the antioxidant within the polymer matrix.

-

Sample Preparation for TGA: Prepare small, uniform samples from the extruded PP-antioxidant blend.

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset of degradation temperature and other thermal stability parameters.

-

The addition of Cyanox CY 1790 has been shown to improve the thermal qualities of the material.[8]

Caption: Workflow for recovery, quantification, and application of Cyanox CY 1790.

Conclusion

Cyanox CY 1790 is a highly effective and versatile antioxidant crucial for enhancing the durability and performance of various polymers. Its well-defined chemical structure and low volatility provide excellent long-term thermal stability. The experimental protocols outlined in this guide offer a framework for researchers to quantify its presence and evaluate its efficacy in polymer systems, making it a valuable component in the development of stable and long-lasting materials.

References

- 1. CAS 40601-76-1: Cyanox 1790 | CymitQuimica [cymitquimica.com]

- 2. CYANOX® | Syensqo [syensqo.com]

- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.uk]

- 4. longchangchemical.com [longchangchemical.com]

- 5. specialchem.com [specialchem.com]

- 6. baoxuchem.com [baoxuchem.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. A New Route of Valorization of Petrochemical Wastewater: Recovery of 1,3,5-Tris (4-tert-butyl-3-hydroxy-2,6-dimethyl benzyl)–1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (Cyanox 1790) and Its Subsequent Application in a PP Matrix to Improve Its Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanox CY 1790 (CAS 40601-76-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790, identified by the CAS number 40601-76-1, is a high-performance, sterically hindered phenolic antioxidant. Its chemical name is 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. This compound is primarily utilized as a stabilizer in various polymers to prevent degradation due to heat, light, and oxygen exposure, thereby extending the material's lifespan and maintaining its physical properties. Its high molecular weight and sterically hindered phenolic groups contribute to its low volatility, excellent thermal stability, and superior antioxidant efficacy.

Physicochemical Properties

The key physicochemical properties of Cyanox CY 1790 are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for designing experimental protocols.

| Property | Value | Reference |

| Chemical Name | 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione | [1] |

| CAS Number | 40601-76-1 | [1] |

| Molecular Formula | C₄₂H₅₇N₃O₆ | [1] |

| Molecular Weight | 699.9 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 163-165 °C | |

| Boiling Point | 793.8 °C (Predicted) | |

| Density | 1.172 g/cm³ (Predicted) | |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | |

| Vapor Pressure | 0 Pa at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 15.281 at 20°C |

Synthesis

A general synthetic route for Cyanox CY 1790 involves a two-step process.[2] The first step is the chloromethylation of 2,4-dimethyl-6-tert-butylphenol. This is achieved through a Blanc reaction, where the phenol (B47542) is reacted with formaldehyde (B43269) and hydrogen chloride to introduce a chloromethyl group at the less sterically hindered meta position.[2] In the second step, the resulting intermediate, 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride, is reacted with cyanuric acid to yield the final product, 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione.[2]

A detailed experimental protocol for a similar synthesis is described in Chinese patent CN106699678A.[3] This involves the preparation of 4-tert-butyl-3-hydroxyl-2,6-dimethyl benzyl (B1604629) alcohol, followed by its chlorination with thionyl chloride. The resulting benzyl chloride is then reacted with cyanuric acid in the presence of a base to afford the final product.[3]

Experimental Protocols

The determination of the physicochemical properties of Cyanox CY 1790 follows standardized methodologies. Below are detailed descriptions of the general experimental protocols that would be employed.

Melting Point Determination (Capillary Method - based on ASTM E324)

Objective: To determine the melting range of a crystalline solid.[4][5][6][7][8]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

-

Thermometer or digital temperature probe.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of the crystalline Cyanox CY 1790 is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range.

Solubility Determination (Flask Method - based on OECD Guideline 105)

Objective: To determine the saturation solubility of a substance in a solvent.[9][10][11][12][13]

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solution: An excess amount of Cyanox CY 1790 is added to a known volume of the solvent (e.g., acetonitrile, DMSO, methanol) in an Erlenmeyer flask.

-

Equilibration: The flask is sealed and placed in a constant temperature water bath or shaker. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The solution is allowed to stand to allow any undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Quantification: The concentration of Cyanox CY 1790 in the filtered solution is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Antioxidant Mechanism of Action

Cyanox CY 1790 functions as a primary antioxidant through a chain-breaking mechanism, specifically by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals.[14][15][16] This process is particularly effective in interrupting the auto-oxidation cycle of organic materials.

Signaling Pathway: Free Radical Scavenging

The antioxidant activity of Cyanox CY 1790 can be visualized as a signaling pathway where the antioxidant intervenes in the propagation of radical chain reactions. The key steps are outlined below and depicted in the following diagram.

-

Initiation: A polymer chain (P-H) can be initiated by heat, light, or mechanical stress to form a polymer alkyl radical (P•).

-

Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxyl radical (POO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another polymer chain, propagating the radical chain reaction and forming a hydroperoxide (POOH) and a new polymer alkyl radical (P•).

-

Intervention by Cyanox CY 1790: The hindered phenolic antioxidant (ArOH), in this case, one of the three phenolic groups on the Cyanox CY 1790 molecule, donates its labile hydrogen atom to the polymer peroxyl radical (POO•).

-

Termination: This donation terminates the propagation cycle by forming a stable polymer hydroperoxide (POOH) and a resonance-stabilized phenoxy radical (ArO•). The steric hindrance provided by the tert-butyl and methyl groups on the aromatic ring of Cyanox CY 1790 makes the resulting phenoxy radical very stable and unreactive, preventing it from initiating new radical chains.

Caption: Antioxidant mechanism of Cyanox CY 1790.

Experimental Workflow for Antioxidant Activity Assessment

The antioxidant activity of Cyanox CY 1790 can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. A common experimental workflow is presented below.

Caption: Workflow for in vitro antioxidant assay.

Conclusion

Cyanox CY 1790 (CAS 40601-76-1) is a highly effective sterically hindered phenolic antioxidant with well-defined physicochemical properties. Its primary mechanism of action involves the donation of a hydrogen atom to terminate free radical chain reactions, thereby preventing the oxidative degradation of polymeric materials. The standardized experimental protocols for determining its properties and assessing its antioxidant activity provide a robust framework for its application in research, development, and quality control. The unique molecular structure of Cyanox CY 1790, combining three sterically hindered phenolic moieties on a triazine core, imparts excellent stability and performance, making it a valuable tool for material preservation.

References

- 1. 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C42H57N3O6 | CID 93221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]

- 3. CN106699678A - Synthesis method of antioxidant 1790 - Google Patents [patents.google.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. infinitalab.com [infinitalab.com]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. standardsclub.com [standardsclub.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. nbinno.com [nbinno.com]

- 15. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 16. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of Cyanox CY 1790

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanox CY 1790, a high-performance hindered phenolic antioxidant, plays a critical role in preventing oxidative degradation in a variety of materials. This technical guide provides a comprehensive overview of its core mechanism of action as a free radical scavenger. By donating a hydrogen atom from its sterically hindered phenolic hydroxyl groups, Cyanox CY 1790 effectively terminates the chain reactions propagated by free radicals. This document details the chemical principles of this mechanism, presents representative quantitative data on the efficacy of structurally similar antioxidants, and provides detailed protocols for common antioxidant assays. The included diagrams visualize the key pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties of Cyanox CY 1790

Cyanox CY 1790, chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a large, multifunctional molecule. Its structure is characterized by three sterically hindered phenolic groups attached to a central triazine ring.

| Property | Value |

| Chemical Formula | C₄₂H₅₇N₃O₆ |

| Molecular Weight | 699.92 g/mol |

| Appearance | White to off-white powder |

| Synonyms | Irganox 1790, Antioxidant 1790 |

The key to Cyanox CY 1790's antioxidant activity lies in the phenolic hydroxyl (-OH) groups. The bulky tert-butyl and methyl groups ortho to the hydroxyl group create significant steric hindrance. This structural feature is paramount to its function as a highly effective and stable free radical scavenger.

Core Mechanism of Action: Free Radical Scavenging

The primary role of Cyanox CY 1790 as an antioxidant is to interrupt the auto-oxidation cycle by scavenging chain-propagating free radicals, such as peroxyl (ROO•) and alkoxyl (RO•) radicals. This process is predominantly governed by a Hydrogen Atom Transfer (HAT) mechanism.

The key steps are as follows:

-

Hydrogen Donation: A reactive free radical (R•) abstracts the labile hydrogen atom from one of the phenolic hydroxyl groups of Cyanox CY 1790.

-

Radical Neutralization: The free radical is neutralized, forming a stable, non-radical species (RH).

-

Formation of a Stable Phenoxy Radical: Cyanox CY 1790 is converted into a resonance-stabilized phenoxy radical. The steric hindrance provided by the adjacent tert-butyl and methyl groups prevents this phenoxy radical from initiating new oxidation chains, rendering it relatively unreactive.

-

Termination of the Oxidation Chain: By converting highly reactive free radicals into stable molecules and a stable radical species, Cyanox CY 1790 effectively terminates the oxidative chain reaction.

Quantitative Analysis of Antioxidant Efficacy

Table 1: Representative IC₅₀ Values of Hindered Phenolic Antioxidants in DPPH Assay

| Antioxidant | Chemical Name | IC₅₀ (µg/mL) |

| BHT | Butylated Hydroxytoluene | ~28.5 |

| BHA | Butylated Hydroxyanisole | ~17.4 |

| TBHQ | tert-Butylhydroquinone | ~9.8 |

| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | ~35.2 |

| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | ~42.1 |

Note: These values are representative and can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two common in vitro assays used to evaluate the free radical scavenging activity of antioxidants like Cyanox CY 1790.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow diphenylpicrylhydrazine.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

Cyanox CY 1790 or other test antioxidant

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Antioxidant Solutions: Prepare a stock solution of Cyanox CY 1790 in a suitable solvent (e.g., chloroform, ethyl acetate). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the antioxidant solution to the wells.

-

For the blank, add 100 µL of the solvent used for the antioxidant.

-

For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a blue-green color.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Cyanox CY 1790 or other test antioxidant

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Antioxidant Solutions: Prepare a stock solution of Cyanox CY 1790 and a series of dilutions as described for the DPPH assay.

-

Assay Protocol:

-

Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the antioxidant solution to the wells.

-

For the blank, add 190 µL of the solvent and 10 µL of the antioxidant solvent.

-

For the control, add 190 µL of the ABTS•⁺ working solution and 10 µL of the antioxidant solvent.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

-

TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of scavenging as the sample.

Conclusion

Cyanox CY 1790 is a potent free radical scavenger that operates through a well-understood Hydrogen Atom Transfer mechanism. The sterically hindered phenolic moieties are central to its ability to terminate oxidative chain reactions, thereby providing excellent stabilization to various materials. While direct quantitative antioxidant data for Cyanox CY 1790 is limited in the public domain, the provided information on structurally similar compounds and standardized assay protocols offers a robust framework for researchers to evaluate its efficacy and apply it effectively in their respective fields. The visual diagrams included in this guide serve to clarify the complex chemical interactions and experimental procedures involved in the study of this important antioxidant.

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate, a sterically hindered phenolic antioxidant commonly known as Antioxidant 1790. This document details the synthetic pathways, experimental protocols, and comprehensive characterization data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the application and analysis of high-performance antioxidants.

Introduction

1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a high molecular weight, non-staining antioxidant primarily utilized to protect organic polymers against thermal and oxidative degradation.[1][2] Its structure, featuring three hindered phenol (B47542) groups attached to a central isocyanurate ring, imparts excellent antioxidant efficiency, low volatility, and good compatibility with a variety of polymers, including polyolefins, polyurethanes, polyesters, and polyamides.[1][3] The sterically hindered phenolic moieties act as radical scavengers, a key mechanism in preventing the degradation of materials. This guide will focus on the chemical synthesis and detailed characterization of this important industrial compound.

Synthesis of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

The synthesis of Antioxidant 1790 is typically achieved through a multi-step process. The most common route involves the initial preparation of a benzyl (B1604629) chloride intermediate followed by its reaction with a cyanuric acid salt.[1][4]

Synthesis Workflow

Caption: Synthesis workflow for 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate.

Experimental Protocols

The following protocols are a synthesis of procedures described in the literature.[2][4][5]

Step 1: Synthesis of 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride

This step can be achieved via a Blanc chloromethylation reaction.

-

To a reaction vessel, add 2,4-dimethyl-6-tert-butylphenol, paraformaldehyde, and concentrated hydrochloric acid.[4]

-

The mixture is stirred at approximately 40°C for an extended period (e.g., 50 hours) to facilitate the chloromethylation.[4]

-

Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate.[4]

-

The organic phase is then subjected to vacuum distillation to yield the intermediate product, 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride.[4]

Alternatively, the hydroxyl group of a synthesized benzyl alcohol precursor can be substituted with chlorine using thionyl chloride.[4]

Step 2: Synthesis of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

-

In a four-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the trisodium (B8492382) salt of cyanuric acid (0.1 mol), 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride (0.33 mol), N,N-dimethylformamide (DMF, 200 mL), and a phase transfer catalyst (1 g).[5]

-

The reaction mixture is heated to 120°C and stirred for 14 hours under a nitrogen atmosphere.[5]

-

After the reaction is complete, the mixture is cooled to 50-60°C and filtered to remove inorganic salts.[5]

-

The filtrate is then subjected to distillation under reduced pressure to remove the DMF.[5]

-

The residue is redissolved in toluene, washed with water, and the organic phase is separated.[2]

-

Toluene is partially removed by distillation.[2]

-

Methanol is added to the concentrated solution, and the mixture is refluxed until complete dissolution.[2][5]

-

The solution is decolorized with activated charcoal and hot filtered.[2][5]

-

The filtrate is cooled to induce crystallization. The resulting solid is filtered, washed with cold methanol, and dried to yield the final product.[2]

Characterization Data

The synthesized 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a white to off-white powder.[5][6] A summary of its key physical and chemical properties is presented in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₄₂H₅₇N₃O₆ | [7] |

| Molecular Weight | 699.92 g/mol | [6][7] |

| Appearance | White to off-white powder | [5][6] |

| Melting Point | 157-165 °C | [5][6] |

| Purity (HPLC) | ≥95% | [5] |

Spectroscopic Data

While detailed peak assignments require experimental analysis, the following provides an overview of the expected spectroscopic characteristics based on available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

| Nucleus | Expected Chemical Shift Regions (ppm) |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic methylene (B1212753) protons (-CH₂-N), methyl protons (-CH₃), tert-butyl protons (-C(CH₃)₃), and the phenolic hydroxyl proton (-OH). |

| ¹³C NMR | Resonances for the isocyanurate carbonyl carbons, aromatic carbons, benzylic methylene carbon, and aliphatic carbons of the methyl and tert-butyl groups. |

Infrared (IR) Spectroscopy [5][7]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | Broad band around 3600-3200 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (isocyanurate) | Strong absorption around 1700 |

| C=C stretch (aromatic) | ~1600 and ~1480 |

Applications

1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a highly effective antioxidant in a variety of organic polymers.[1][3] Its primary function is to inhibit oxidative degradation, thereby extending the service life of the material. It is particularly valued in applications requiring high-temperature resistance and low volatility. Common applications include its use as a stabilizer in polypropylene, polyethylene, polystyrene, ABS resins, polyesters, and synthetic fibers.[5][6]

Conclusion

This technical guide has detailed the synthesis and characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate. The provided experimental protocols and characterization data offer a solid foundation for researchers and professionals working with this important antioxidant. The synthetic route is well-established, and the final product can be characterized by a range of standard analytical techniques. Its proven efficacy as a polymer stabilizer underscores its continued importance in the chemical industry.

References

- 1. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 1,3,5-Tris(2,6-dimethyl-3-hydroxy-4-tert-butylbenzyl) isocyanurate CAS No. 40601-76-1 | Tintoll [uvabsorber.com]

- 4. CN106699678A - Synthesis method of antioxidant 1790 - Google Patents [patents.google.com]

- 5. Antioxidant 1790 | 40601-76-1 [chemicalbook.com]

- 6. Antioxidant 1790 [chembk.com]

- 7. 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C42H57N3O6 | CID 93221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Cyanox CY 1790: Synonyms, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanox CY 1790, a sterically hindered phenolic antioxidant. While primarily utilized in the polymer industry, its potential for migration into consumer products and the environment necessitates a thorough understanding of its properties and detection methods for professionals in research and development. This document summarizes its various synonyms and alternative names, details its physicochemical properties, and presents an established experimental protocol for its quantification.

Chemical Identity and Nomenclature

Cyanox CY 1790 is the trade name for a specific chemical compound with a complex molecular structure. It is crucial for researchers to be aware of its various synonyms and identifiers to effectively search for and identify this compound in literature and databases.

Table 1: Synonyms and Alternative Names for Cyanox CY 1790

| Type | Name/Identifier |

| IUPAC Name | 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione[1][2][3][4] |

| CAS Number | 40601-76-1[1][2][5][6][7][8][9] |

| Chemical Formula | C₄₂H₅₇N₃O₆[1][2][5][9] |

| Trade Names | Cyanox 1790[3][5][10][11][12], Irganox 1790[3][5][8][10][11], Irganox 3790[2][3][5][10][11][12], Lowinox 1790[2][3][10][11][12], Songnox 1790[3][5][12], Thanox 1790[5], Antioxidant 1790[2][3][5][10][11], Cynomix 1790[5][10], Adk-Arkls Dh 48[5][10] |

| Other Synonyms | 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[5][10], 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate[5] |

Physicochemical Properties

Understanding the physicochemical properties of Cyanox CY 1790 is essential for its handling, formulation, and analysis.

Table 2: Physicochemical Data for Cyanox CY 1790

| Property | Value | Source |

| Molecular Weight | 699.92 g/mol | [2][5][7][9] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 158-165 °C | [13][14][15] |

| Solubility | Soluble in DMSO; Slightly soluble in Acetonitrile and Methanol | [15][16] |

| Water Solubility | 20 μg/L at 20°C | [15] |

Primary Application and Mechanism of Action

Cyanox CY 1790 is a high-performance antioxidant primarily used to protect polymeric materials from degradation.[5] Its main function is to inhibit oxidation and thermal degradation of polymers such as polyolefins, styrenics, and synthetic fibers during processing and end-use.[3][17] The antioxidant activity stems from its sterically hindered phenolic groups, which can donate a hydrogen atom to terminate the free radical chain reactions that lead to polymer degradation. The bulky tert-butyl and methyl groups on the phenol (B47542) rings enhance its stability and reduce volatility, making it effective at high processing temperatures.[3]

While its antioxidant properties are well-established in material science, there is a lack of significant research on its specific biological activities or its role in pharmacological contexts. However, as an additive in plastics used for food packaging and other consumer products, there is a potential for human exposure through migration.[18]

Experimental Protocol: Quantification of Cyanox CY 1790 in Aqueous Samples

The following is a detailed methodology for the extraction and quantification of Cyanox CY 1790 from water samples, adapted from a study on its migration from plastic packaging.[18] This protocol is relevant for researchers investigating the environmental presence or leaching of this compound from materials.

Materials and Reagents

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC grade water

-

Standards: Cyanox CY 1790 analytical standard

-

Equipment: Solid-Phase Extraction (SPE) system with modified styrene-divinylbenzene polymer cartridges, High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).[18]

Sample Preparation and Solid-Phase Extraction (SPE)

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of MeOH followed by 5 mL of HPLC grade water.[18]

-

Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the retained Cyanox CY 1790 from the cartridge using an appropriate organic solvent (e.g., ACN).

-

Concentration: Concentrate the eluate to a final volume of 1 mL.[19]

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI)

-

Polarity: Can be detected in both positive and negative modes, though negative is often suitable for phenolic compounds.[20]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification

Prepare a multi-point calibration curve using the Cyanox CY 1790 analytical standard in a concentration range relevant to the expected sample concentrations (e.g., 0.001 to 5.0 mg/L).[18] Quantify the amount of Cyanox CY 1790 in the samples by comparing the peak areas to the calibration curve.

Visualizations

Antioxidant Mechanism of Action

The general mechanism of action for a hindered phenolic antioxidant like Cyanox CY 1790 involves the donation of a hydrogen atom from the hydroxyl group to a radical species (R•), thus neutralizing the radical and preventing it from propagating the degradation process. The resulting antioxidant radical is stabilized by the bulky substituents on the aromatic ring.

Caption: General mechanism of a hindered phenolic antioxidant.

Analytical Workflow for Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying Cyanox CY 1790 in an aqueous sample.

Caption: Workflow for Cyanox CY 1790 quantification.

References

- 1. echemi.com [echemi.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]

- 4. Irganox 1790 | CAS 40601-76-1 | LGC Standards [lgcstandards.com]

- 5. CAS 40601-76-1: Cyanox 1790 | CymitQuimica [cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ebiohippo.com [ebiohippo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- (40601-76-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 11. 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C42H57N3O6 | CID 93221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Antioxidant 1790 - Wikidata [wikidata.org]

- 13. chembk.com [chembk.com]

- 14. 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione [chembk.com]

- 15. 40601-76-1 CAS MSDS (Antioxidant 1790) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. medkoo.com [medkoo.com]

- 17. CYANOX® | Syensqo [syensqo.com]

- 18. Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Cyanox CY 1790

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790, chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a high-performance, sterically hindered phenolic antioxidant. It is widely utilized to protect polymeric materials from thermal and oxidative degradation during processing and end-use applications. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Cyanox CY 1790, based on available scientific literature. Understanding these characteristics is crucial for optimizing its use in various formulations and predicting material lifetime.

Thermal Stability Analysis

The thermal stability of Cyanox CY 1790 is a key attribute, making it suitable for high-temperature applications. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition temperatures of a material.

Summary of TGA Data:

Studies have shown that Cyanox CY 1790 exhibits high thermal stability, with no significant weight loss observed at typical processing temperatures for many polymers. The onset of thermal degradation occurs at temperatures well above 300°C.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) | Reference |

| Initial Decomposition | > 344 | - | - | [1] |

| Main Decomposition | 344 - 445 | ~98.5 | 425 | [1] |

| Final Residue at 800°C | - | 1.5 | - | [1] |

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For Cyanox CY 1790, DSC is primarily used to determine its melting point and assess its thermal behavior upon heating.

Summary of DSC Data:

DSC analysis of Cyanox CY 1790 reveals a distinct endothermic event corresponding to its melting point.

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |

| Melting | 155 - 176 | Not explicitly stated | Not explicitly stated | [1] |

Note: The peak temperature and enthalpy of fusion are important parameters for characterizing the purity and crystalline nature of the antioxidant.

Degradation Profile

The degradation of Cyanox CY 1790, like other hindered phenolic antioxidants, primarily proceeds through an autoxidation mechanism when exposed to heat and oxygen. This process involves the generation of free radicals and subsequent oxidation of the phenolic moieties.

Proposed Degradation Pathway

The antioxidant function of Cyanox CY 1790 stems from the ability of its sterically hindered phenolic groups to donate a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the degradation chain reaction of the host polymer. This process, however, leads to the degradation of the antioxidant molecule itself.

The initial step in the degradation is the formation of a phenoxyl radical. This radical can then undergo further reactions, such as radical-radical coupling and oxidation, to form various transformation products. While specific degradation products of Cyanox CY 1790 under purely thermal stress have not been definitively identified in the available literature, it is known that the degradation of hindered phenolic antioxidants can lead to the formation of colored species, such as quinone-methides, which can contribute to the discoloration of the stabilized material.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of thermal properties. The following are generalized methodologies for TGA and DSC analysis of phenolic antioxidants, which can be adapted for Cyanox CY 1790.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of Cyanox CY 1790 (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically performed under a controlled atmosphere, such as high-purity nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Data Analysis: The weight loss as a function of temperature is recorded. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residue at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of Cyanox CY 1790 (typically 2-5 mg) is accurately weighed into a clean, hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating from ambient temperature to a temperature above the melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting DSC curve is analyzed to determine the melting point (typically taken as the peak of the endotherm) and the enthalpy of fusion (ΔHf), which is the area under the melting peak.

Visualizations

Proposed Degradation Pathway of a Hindered Phenolic Antioxidant

Caption: Proposed degradation pathway of a hindered phenolic antioxidant like Cyanox CY 1790.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for TGA and DSC analysis.

References

An In-depth Technical Guide to the Solubility of Cyanox CY 1790 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyanox CY 1790, a high-performance antioxidant. The information is curated for professionals in research and development who require precise data on the solubility characteristics of this compound for formulation and experimental design.

Introduction to Cyanox CY 1790

Cyanox CY 1790 is a sterically hindered phenolic antioxidant used to protect plastics and other materials from degradation caused by heat, light, and oxygen.[1] Its effectiveness is, in part, determined by its solubility and compatibility with the host material. A thorough understanding of its solubility in various organic solvents is crucial for its application in diverse formulations and for conducting relevant laboratory studies.

Data Presentation: Solubility of Cyanox CY 1790

The following table summarizes the available quantitative and qualitative data on the solubility of Cyanox CY 1790 in a range of common organic solvents. It is important to note that precise quantitative solubility data for this compound in many organic solvents is not widely published in publicly available literature. The data presented here is compiled from various technical and safety data sheets.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified | [2][3] |

| Water | < 0 g/L | 20 | [4] |

| 20 µg/L | 20 | [5][6][7] | |

| Acetonitrile | Slightly Soluble | Not Specified | [5][6][7][8] |

| Methanol | Slightly Soluble | Not Specified | [5][6][7][8] |

| Hexane:Acetone (90:10) | Soluble at 1000 µg/mL | Not Specified | [9] |

Note on Qualitative Data: The term "Slightly Soluble" is taken from chemical supplier databases and indicates that the compound has low solubility in that solvent, but a precise quantitative value is not provided.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound such as Cyanox CY 1790 in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

3.1. Materials and Equipment

-

Cyanox CY 1790 powder

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of Cyanox CY 1790 to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or other appropriate analytical method to determine the concentration of Cyanox CY 1790.

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor and is typically reported in units of g/100 mL, mg/mL, or mol/L at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Cyanox CY 1790.

Caption: Workflow for determining the equilibrium solubility of a solid.

References

- 1. CAS 40601-76-1: Cyanox 1790 | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. 40601-76-1 CAS MSDS (Antioxidant 1790) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Antioxidant 1790 CAS#: 40601-76-1 [m.chemicalbook.com]

- 7. Antioxidant 1790 | 40601-76-1 [chemicalbook.com]

- 8. Cyanox 1790 [chembk.com]

- 9. accustandard.com [accustandard.com]

In-Depth Technical Guide: Spectroscopic Data for Cyanox CY 1790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the antioxidant Cyanox CY 1790 (also known as Irganox 1790). The information is curated for professionals in research and development who require detailed structural and analytical information.

Cyanox CY 1790 is chemically identified as 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Its unique structure, featuring a central triazine-trione ring and three substituted phenolic moieties, imparts high thermal stability and antioxidant properties.

Spectroscopic Data Summary

While direct access to raw spectral data is often restricted, this guide summarizes the confirmed existence of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy data from various sources. The following tables are based on typical chemical shifts for the functional groups present in the Cyanox CY 1790 molecule and available information from technical documents.

Table 1: FTIR Spectroscopy Data for Cyanox CY 1790

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3650-3200 | O-H (Phenol) | Stretching, H-bonded |

| ~3000-2850 | C-H (Alkyl) | Stretching |

| ~1700 | C=O (Isocyanurate ring) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Ring Stretching |

| ~1460, ~1370 | C-H (Alkyl) | Bending |

| ~1200 | C-O (Phenol) | Stretching |

Table 2: Predicted ¹H NMR Spectroscopy Data for Cyanox CY 1790

| Chemical Shift (ppm) | Assignment | Multiplicity |

| ~7.0-8.0 | Ar-OH (Phenolic Hydroxyl Proton) | Singlet |

| ~6.8-7.2 | Ar-H (Aromatic Proton) | Singlet |

| ~5.0-5.5 | N-CH₂-Ar (Methylene Protons) | Singlet |

| ~2.2-2.5 | Ar-CH₃ (Methyl Protons on Aromatic Ring) | Singlet |

| ~1.4 | C(CH₃)₃ (tert-Butyl Protons) | Singlet |

Table 3: Predicted ¹³C NMR Spectroscopy Data for Cyanox CY 1790

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C=O (Isocyanurate Ring Carbonyl) |

| ~150-155 | Ar-C-OH (Aromatic Carbon bonded to Hydroxyl) |

| ~135-145 | Ar-C (Quaternary Aromatic Carbons) |

| ~125-135 | Ar-CH (Aromatic Carbons) |

| ~40-50 | N-CH₂-Ar (Methylene Carbon) |

| ~34 | C(CH₃)₃ (Quaternary Carbon of tert-Butyl) |

| ~30 | C(CH₃)₃ (Methyl Carbons of tert-Butyl) |

| ~15-20 | Ar-CH₃ (Methyl Carbons on Aromatic Ring) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Cyanox CY 1790 are not publicly available. However, based on standard laboratory practices, the following methodologies are typically employed:

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid Cyanox CY 1790 sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of Cyanox CY 1790 are dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the proton spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of Cyanox CY 1790.

Caption: Workflow for the spectroscopic characterization of Cyanox CY 1790.

In-Depth Technical Guide to Cyanox CY 1790 for Research Applications

This guide provides comprehensive technical information on Cyanox CY 1790, a high-performance antioxidant, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Properties and Specifications

Cyanox CY 1790, also known as Irganox 1790, is a sterically hindered phenolic antioxidant.[1] It is primarily utilized to protect polymeric materials from degradation caused by exposure to heat, light, and oxygen.[1] Its high thermal stability makes it suitable for use in high-temperature processing environments.[1]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | [1] |

| CAS Number | 40601-76-1 | [2] |

| Molecular Formula | C₄₂H₅₇N₃O₆ | [1] |

| Molecular Weight | 699.92 g/mol | |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 159.0 - 163.0 °C | |

| Purity | ≥96% | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Technical Specifications

| Parameter | Specification |

| Transmittance @ 425 nm | > 95 % |

| Transmittance @ 500 nm | > 97 % |

Safety and Hazard Information

The following data is summarized from the Material Safety Data Sheet (MSDS).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| In Case of Exposure | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF SWALLOWED: Rinse mouth. |

Experimental Protocols: Antioxidant Efficacy in Polyethylene (B3416737)

The following methodology is based on a study investigating the resistance of phenolic antioxidants to chlorine dioxide in polyethylene.

Objective

To determine the degradation rate and depletion time of Cyanox CY 1790 in polyethylene when exposed to chlorine dioxide-treated water.

Materials and Equipment

-

Polyethylene tape samples (0.1 ± 0.01 wt. % Cyanox CY 1790)

-

Chlorine dioxide solution (10 ppm, buffered to pH 6.8)

-

Constant temperature water bath (70 °C)

-

Differential Scanning Calorimeter (DSC)

Procedure

-

Sample Exposure:

-

Immerse polyethylene tape samples containing Cyanox CY 1790 into the chlorine dioxide solution.

-

Maintain the solution at a constant temperature of 70 °C.

-

Remove samples at predetermined time intervals for analysis.

-

-

Analysis by Differential Scanning Calorimetry (DSC):

-

Measure the Oxidation Induction Time (OIT) of the exposed samples using a DSC instrument.

-

The OIT is the time until the onset of exothermic oxidation of the material under an oxygen atmosphere at a specified temperature.

-

A decrease in OIT indicates the depletion of the antioxidant.

-

-

Data Interpretation:

-

Plot the OIT values against the exposure time to determine the rate of antioxidant depletion.

-

The antioxidant depletion time is the point at which the OIT reaches a baseline level, indicating the antioxidant is no longer effective.

-

Visualizations

Experimental Workflow for Antioxidant Depletion Analysis

References

Fundamental Antioxidant Properties of Hindered Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core antioxidant properties of hindered phenols, a class of synthetic antioxidants widely utilized across various industries, including pharmaceuticals, food preservation, and polymer stabilization. This document delves into their mechanism of action, structure-activity relationships, and provides detailed experimental protocols for evaluating their efficacy. Quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their function and assessment.

Introduction to Hindered Phenols

Hindered phenols are synthetic antioxidants characterized by a phenolic hydroxyl group flanked by one or two bulky alkyl groups, typically tert-butyl groups, at the ortho positions. This steric hindrance is a key structural feature that governs their high antioxidant efficiency and stability. By impeding the reactivity of the hydroxyl group, the bulky substituents allow the molecule to act as a potent free radical scavenger, terminating oxidative chain reactions. Common examples of hindered phenols include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), tert-Butylhydroquinone (TBHQ), and larger, more complex molecules like Irganox 1010 and the drug Probucol (B1678242). Their primary function is to prevent the degradation of organic materials initiated by autoxidation.

Mechanism of Antioxidant Action

The principal antioxidant mechanism of hindered phenols is the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process can be summarized in two main steps:

-

Hydrogen Atom Transfer (HAT): The hindered phenol (B47542) (ArOH) donates its phenolic hydrogen to a peroxyl radical (ROO•), a key propagating species in autoxidation. This reaction forms a hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical (ArO•). The steric hindrance provided by the bulky ortho substituents increases the stability of this phenoxyl radical, preventing it from initiating new oxidation chains.

-

Radical-Radical Termination: The relatively stable phenoxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the chain reaction.

This free radical scavenging activity is the foundation of their protective effects in various applications, from preventing rancidity in foods to stabilizing polymers against thermal degradation.

Structure-Activity Relationship

The antioxidant efficacy of hindered phenols is intrinsically linked to their molecular structure. Key factors influencing their activity include:

-

Steric Hindrance: The size and number of bulky groups at the ortho positions to the hydroxyl group are critical. Sufficient steric hindrance is necessary to stabilize the resulting phenoxyl radical and prevent it from propagating oxidation.

-

Electron-Donating Groups: Substituents on the phenol ring, particularly at the para position, can influence the bond dissociation enthalpy (BDE) of the O-H bond. Electron-donating groups can lower the BDE, making the hydrogen atom more readily available for donation to a free radical.

-

Number of Phenolic Moieties: Molecules with multiple hindered phenol units, such as Irganox 1010, can exhibit enhanced antioxidant activity due to the increased number of sites for radical scavenging.

-

Solubility and Mobility: The overall structure of the molecule also determines its solubility and mobility within a specific matrix (e.g., a polymer or a biological membrane), which can significantly impact its practical effectiveness as an antioxidant.

Synthesis of Common Hindered Phenols

The synthesis of hindered phenols typically involves the alkylation of a phenol or a substituted phenol with an alkene in the presence of an acid catalyst.

-

Butylated Hydroxytoluene (BHT): BHT is commercially synthesized through the reaction of p-cresol (B1678582) (4-methylphenol) with isobutylene (B52900), catalyzed by sulfuric acid[1].

-

Butylated Hydroxyanisole (BHA): BHA is synthesized from the reaction of 4-methoxyphenol (B1676288) with isobutylene[2]. It is typically a mixture of two isomers: 3-tert-butyl-4-methoxyphenol and 2-tert-butyl-4-methoxyphenol.

-

tert-Butylhydroquinone (TBHQ): TBHQ can be synthesized from hydroquinone (B1673460) and isobutylene or tert-butanol (B103910) using an acid catalyst like phosphoric acid[3].

-

Irganox 1010: This larger molecule is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol[4].

-

Probucol: The synthesis of Probucol involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol (B120284) with acetone (B3395972) or a related compound under acidic or basic conditions[5].

Quantitative Antioxidant Activity

The antioxidant activity of hindered phenols can be quantified using various in vitro assays. The following tables summarize comparative data for common hindered phenols. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity (IC50 Values)

| Compound | DPPH Assay (IC50 in µM) | Reference(s) |

| Butylated Hydroxytoluene (BHT) | 8.5 (chemiluminescence) | [6] |

| Butylated Hydroxyanisole (BHA) | Lower than BHT (qualitative) | [7] |

| tert-Butylhydroquinone (TBHQ) | Lower than BHA and BHT (qualitative) | [7] |

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Antioxidant Activity in Miller's Test

| Compound | Inhibitory Ratios (IR) | Reference(s) |

| Butylated Hydroxytoluene (BHT) | Similar to BHA | [7] |

| Butylated Hydroxyanisole (BHA) | Similar to BHT | [7] |

| tert-Butylhydroquinone (TBHQ) | Lower than BHA and BHT at lower concentrations | [7] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in a dark container.

-

Prepare a series of dilutions of the test compound (hindered phenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

For the blank, use the solvent instead of the antioxidant solution.

-

Incubate the plate or cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard (Trolox) to a cuvette or well.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance by the sample to that of a Trolox standard curve.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

-

Sample Preparation:

-

Induce lipid peroxidation in a lipid-rich medium (e.g., egg yolk homogenate or brain tissue homogenate) using an oxidizing agent like FeSO4.

-

Treat the samples with different concentrations of the hindered phenol.

-

-

Assay Procedure:

-

Add a solution of thiobarbituric acid (TBA) in an acidic medium to the samples.

-

Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-